molecular formula C26H24BrN5O B2826508 (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 361480-83-3

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2826508
CAS No.: 361480-83-3
M. Wt: 502.416
InChI Key: URDGRCJYRNJVJT-UHFFFAOYSA-N
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Description

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring.

    Amination: Coupling of the brominated quinazoline with an aniline derivative to introduce the amino group.

    Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-methylpiperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the attached functional groups.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring.

Scientific Research Applications

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone
  • (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

Uniqueness

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the 4-methylpiperazine moiety, which can impart distinct biological activities and pharmacokinetic properties compared to other similar compounds. This structural variation can influence its binding affinity to molecular targets and its overall therapeutic potential.

Properties

IUPAC Name

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O/c1-31-12-14-32(15-13-31)25(33)19-8-5-9-21(16-19)28-26-29-23-11-10-20(27)17-22(23)24(30-26)18-6-3-2-4-7-18/h2-11,16-17H,12-15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGRCJYRNJVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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